molecular formula C7H4Cl2F2 B2435377 1,4-Dichloro-2-(difluoromethyl)benzene CAS No. 1214379-60-8

1,4-Dichloro-2-(difluoromethyl)benzene

Cat. No.: B2435377
CAS No.: 1214379-60-8
M. Wt: 197.01
InChI Key: DHQYOPIKTSWKBF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 4, and 2 positions, respectively

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQYOPIKTSWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of 1,4-dichlorobenzene. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction may be catalyzed by transition metals like copper or palladium to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can significantly improve the production rates and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Copper, palladium, nickel

Major Products

    Substituted Derivatives: Products with various functional groups replacing the chlorine atoms

    Oxidized Products: Difluoromethyl ketones

    Reduced Products: Difluoromethyl alcohols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

1,4-Dichloro-2-(difluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.

Chemical Structure and Properties

This compound is characterized by the molecular formula C8H6Cl2F2C_8H_6Cl_2F_2. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical behavior and potential interactions with biological systems. It appears as a pale yellow solid and is insoluble in water, which can affect its bioavailability and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Halogenated compounds often exhibit unique pharmacological properties due to their ability to modify enzyme activity and influence cellular signaling pathways. The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can interact with cellular receptors, potentially modulating signal transduction pathways.
  • Cytotoxic Effects : Studies suggest that it may induce cytotoxicity in certain cell lines, which could be linked to its structural characteristics and reactivity.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Animal studies have shown that dietary administration of similar compounds has been linked to increased incidences of hepatocellular carcinoma and hepatoblastoma in rodents. Consequently, the International Agency for Research on Cancer (IARC) has classified related compounds as "possibly carcinogenic to humans" based on sufficient evidence from animal studies .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating significant cytotoxic potential .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Cytotoxicity IC50 values between 10 µM - 30 µM
Carcinogenic Risk Linked to hepatocellular carcinoma in rodents
Enzyme Interaction Modulates enzyme activity affecting metabolism

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